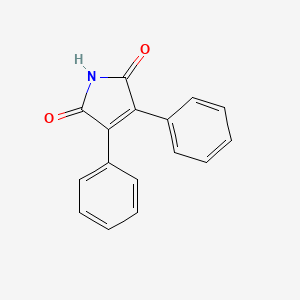

3,4-diphenyl-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

La 3,4-diphényl-1H-pyrrole-2,5-dione est un composé organique de formule moléculaire C16H11NO2. Il s'agit d'un dérivé de la pyrrole-2,5-dione, caractérisé par la présence de deux groupes phényles aux positions 3 et 4 du cycle pyrrole. Ce composé est connu pour sa stabilité et ses propriétés chimiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 3,4-diphényl-1H-pyrrole-2,5-dione peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction d'amidrazones N3-substituées avec l'anhydride maléique 2,3-diméthyl. Cette réaction se produit généralement dans l'éther diéthylique à température ambiante pendant 48 heures . Une autre méthode implique la réaction de la 3,4-diiodo-2,5-diméthyl-1H-pyrrole avec des thioamides dans des solvants polaires ou dans des conditions sans solvant .

Méthodes de production industrielle

La production industrielle de la 3,4-diphényl-1H-pyrrole-2,5-dione implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Les méthodes et conditions spécifiques peuvent varier en fonction du fabricant et de l'application prévue du composé .

Analyse Des Réactions Chimiques

Types de réactions

La 3,4-diphényl-1H-pyrrole-2,5-dione subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés pyrroliques réduits.

Substitution : Les réactions de substitution, en particulier la substitution électrophile, sont courantes en raison de la présence de groupes phényles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers électrophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées et des solvants comme l'éthanol ou le dichlorométhane .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que les réactions de substitution peuvent produire une variété de composés pyrroliques substitués .

4. Applications de la recherche scientifique

La 3,4-diphényl-1H-pyrrole-2,5-dione a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme unité de base pour la synthèse de molécules organiques plus complexes.

Biologie : Le composé a été étudié pour ses propriétés anti-inflammatoires et antimicrobiennes potentielles.

5. Mécanisme d'action

Le mécanisme d'action de la 3,4-diphényl-1H-pyrrole-2,5-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur de la glycogéne synthase kinase-3b, elle se lie au site actif de l'enzyme, empêchant son activité et modulant ainsi divers processus cellulaires . Les groupes phényles aux positions 3 et 4 jouent un rôle crucial dans son affinité de liaison et sa spécificité .

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 3,4-diphenyl-1H-pyrrole-2,5-dione serves as a critical building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications .

Biology

The compound has been extensively studied for its biological activities:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Activity : Various studies have demonstrated that this compound derivatives possess antimicrobial properties against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Medicine

In medicinal chemistry, this compound has shown promise as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is implicated in several diseases such as Alzheimer's and diabetes. This inhibition may lead to potential therapeutic applications in treating these conditions .

Cytostatic Activity

A series of N-substituted derivatives of this compound were synthesized and tested for cytostatic activity against various cancer cell lines. One study reported that certain derivatives inhibited the growth of colon cancer cell lines (HCT-116 and SW-620) with a GI50 value around 10 µM . This highlights the compound's potential as a lead structure in cancer therapy.

Inhibition of Prostaglandin E2 Production

Another significant study evaluated the inhibitory effects of this compound on prostaglandin E2 production in RAW 264.7 macrophage cells. The findings indicated strong inhibitory activity (IC50 = 0.61 µM), suggesting its utility in managing inflammatory responses .

Mécanisme D'action

The mechanism of action of 3,4-diphenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of glycogen synthase kinase-3b, it binds to the enzyme’s active site, preventing its activity and thereby modulating various cellular processes . The phenyl groups at the 3 and 4 positions play a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Composés similaires

3,4-diméthyl-1H-pyrrole-2,5-dione : Similaire en structure mais avec des groupes méthyles au lieu de groupes phényles.

3,4-diphénylmaléimide : Un autre dérivé avec des propriétés chimiques similaires.

Unicité

La 3,4-diphényl-1H-pyrrole-2,5-dione est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de groupes phényles améliore sa stabilité et sa réactivité par rapport aux autres dérivés de la pyrrole-2,5-dione .

Activité Biologique

3,4-Diphenyl-1H-pyrrole-2,5-dione is a heterocyclic compound characterized by a pyrrole ring with two phenyl groups. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including cytostatic, anti-inflammatory, and antimicrobial properties. This article reviews its biological activity based on recent studies and findings.

The biological activity of this compound is influenced by its structural characteristics. The pyrrole ring and the attached phenyl groups contribute to its unique pharmacological profile:

- Target of Action : Similar compounds have demonstrated a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects.

- Mode of Action : The phenyl groups at the 3 and 4 positions prevent close packing of molecules, which may enhance their biological efficacy.

- Biochemical Pathways : Compounds with similar structures have been shown to affect multiple biochemical pathways, indicating potential interactions with various cellular targets.

Cytostatic Activity

Research indicates that N-substituted derivatives of this compound exhibit significant cytostatic activity. A series of these derivatives were synthesized and tested for their effects on cancer cell lines. For example:

- Compound Analysis : A study demonstrated that certain derivatives inhibited the growth of colon cancer cell lines (HCT-116, SW-620) with a GI50 value around .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. One study focused on analogs of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione in lipopolysaccharide-induced BV2 cells:

- Results : These analogs exhibited notable anti-inflammatory effects, suggesting that modifications in the structure can enhance their therapeutic efficacy.

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been documented:

- Study Findings : Derivatives were found to exhibit varying degrees of antimicrobial activity against different bacterial strains. The specific structure of the pyrrole ring significantly influences this activity .

Case Studies

Several case studies highlight the compound's potential in medicinal applications:

- Cytostatic Activity in Cancer Models :

-

Anti-inflammatory Effects :

- In a model using BV2 microglial cells stimulated with lipopolysaccharide (LPS), specific derivatives showed reduced inflammatory marker expression.

- This suggests potential therapeutic applications in neuroinflammatory conditions.

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3,4-diphenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADCPEMKIBAJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372903 | |

| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-36-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.